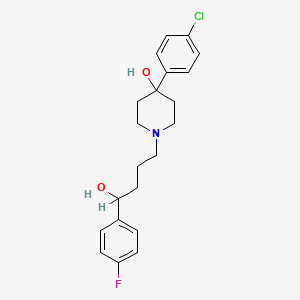

Reduced Haloperidol

Description

an antipsychotic agent used for reversal of vinblastine resistance in human leukemic cells

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,20,25-26H,1-2,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZBBTJFOIOEMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=CC=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80929321 | |

| Record name | 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80929321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34104-67-1, 136271-60-8 | |

| Record name | 4-(4-Chlorophenyl)-α-(4-fluorophenyl)-4-hydroxy-1-piperidinebutanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34104-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyhaloperidol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034104671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80929321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROHALOPERIDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9M1Q7KW8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A Technical Guide to the Metabolism of Haloperidol

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Haloperidol (B65202), a first-generation antipsychotic, undergoes extensive and complex metabolism in the liver, resulting in a variety of metabolites. The biotransformation of haloperidol is characterized by three primary pathways: ketone reduction, glucuronidation, and cytochrome P450-mediated oxidation. While glucuronidation represents the most significant route of clearance, the reduction of haloperidol to its alcohol metabolite, reduced haloperidol, is a principal and pharmacologically significant pathway. This document provides a detailed examination of the metabolic fate of haloperidol, with a core focus on its primary metabolite, reduced haloperidol. It includes quantitative kinetic data, detailed experimental methodologies for metabolic studies, and graphical representations of the metabolic pathways and analytical workflows.

Metabolic Pathways of Haloperidol

Haloperidol is extensively metabolized, with less than 1% of the parent drug excreted unchanged in the urine.[1][2] The biotransformation is primarily hepatic and can be categorized into three main routes:

-

Glucuronidation: This is the most prominent metabolic pathway, accounting for the largest proportion of haloperidol's intrinsic hepatic clearance, responsible for approximately 50-60% of its metabolism.[2][3][4][5] This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT2B7, UGT1A9, and UGT1A4.[2]

-

Reduction: Approximately 25% of a haloperidol dose undergoes reduction of its butyrophenone (B1668137) keto group to form the corresponding alcohol metabolite, reduced haloperidol.[2][4] This reaction is catalyzed by carbonyl reductase and is reversible.[3][6][7]

-

Oxidative Metabolism: Mediated largely by the cytochrome P450 (CYP) enzyme system, this accounts for the remaining 15-30% of metabolism.[2][3] Key oxidative pathways include:

-

Oxidative N-dealkylation: This process splits the molecule, yielding 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP) and β-(4-fluorobenzoyl) propionic acid.[2][8]

-

Pyridinium (B92312) Ion Formation: Haloperidol can be oxidized to a potentially neurotoxic pyridinium metabolite, HPP+ (4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-pyridinium).[1][9][10] This pathway is thought to involve dehydration to a tetrahydropyridine (B1245486) intermediate (HTP), followed by oxidation.[8][11]

-

The primary enzymes involved in these transformations are CYP3A4, and to a lesser extent, CYP2D6.[3][11][12] While CYP3A4 is the major isoform responsible for the oxidative metabolism of haloperidol, the polymorphic nature of CYP2D6 can significantly influence plasma concentrations of the drug.[3][11][12][13][14]

The Primary Metabolite: Reduced Haloperidol

Reduced haloperidol is the product of the enzymatic reduction of the ketone group on the butyrophenone side chain of the parent molecule.

Formation and Reversibility

The conversion of haloperidol to reduced haloperidol is a reversible metabolic pathway.[6][7]

-

Reduction (Haloperidol → Reduced Haloperidol): This reaction is catalyzed by a carbonyl reductase.[3]

-

Back-oxidation (Reduced Haloperidol → Haloperidol): The oxidation of reduced haloperidol back to the parent compound is catalyzed primarily by CYP3A4.[3][11][15]

Pharmacological Activity

Reduced haloperidol is generally considered to be biologically inactive as an antipsychotic agent.[6][7][16] However, its role is complex. While one study concluded that reduced haloperidol does not interfere with the antipsychotic action of the parent drug[17], another suggested it may be an important component of plasma antipsychotic activity[18]. Furthermore, reduced haloperidol acts as an inhibitor of the CYP2D6 enzyme, which can contribute to drug-drug interactions.[3][15][19]

Other Significant Metabolites

Pyridinium Metabolites (HPP+ and RHPP+)

The formation of the pyridinium metabolite HPP+ is of significant interest due to its structural similarity to the known neurotoxin MPP+ and its potential role in the extrapyramidal side effects of long-term haloperidol therapy.[1][8]

-

Formation: The conversion of haloperidol to HPP+ is catalyzed predominantly by CYP3A4.[10][11][20] The reaction may proceed through a haloperidol-1,2,3,6-tetrahydropyridine (HTP) intermediate.[11]

-

Reduced Form (RHPP+): A reduced form of the pyridinium metabolite, RHPP+ (4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]pyridinium), has also been identified in patients and its plasma concentrations can exceed those of HPP+.[21]

Quantitative Data on Haloperidol Metabolism

The following tables summarize key quantitative parameters related to the pharmacokinetics and metabolism of haloperidol.

Table 1: Pharmacokinetic Properties of Haloperidol

| Parameter | Value | Reference(s) |

| Bioavailability (Oral) | 60 - 70% | [6][12] |

| Plasma Protein Binding | 89 - 93% | [1][12] |

| Elimination Half-life (Oral) | 14 - 37 hours | [1] |

| Elimination Half-life (IM) | 20.7 hours | [1] |

| Time to Peak (Oral) | 2 - 6 hours | [12] |

| Primary Route of Excretion | Urine (approx. 30%) | [12] |

Table 2: Enzyme Kinetic Parameters for Haloperidol Metabolic Pathways

| Metabolic Pathway | Enzyme | Km (μM) | Vmax | Reference(s) |

| Haloperidol → HPP+ | Recombinant CYP3A4 | 18.3 ± 4.9 | 10.4 ± 0.6 pmol/min/pmol P450 | [22] |

| Haloperidol → HPP+ | Human Liver Microsomes | 24.4 ± 8.9 | 157.6 ± 13.2 pmol/min/mg protein | [22] |

| Haloperidol → HPP+ | Recombinant CYP3A5 | 200.2 ± 47.6 | 5.16 ± 0.6 pmol/min/pmol P450 | [22] |

| Reduced Haloperidol → Haloperidol | Recombinant CYP3A4 | 69.7 | 4.87 pmol/min/pmol P450 | [15] |

Experimental Protocols

Protocol for In Vitro Metabolism using Human Liver Microsomes

This protocol outlines a typical experiment to study the formation of haloperidol metabolites using a pooled human liver microsomal (HLM) fraction.

-

Preparation of Incubation Mixture: In microcentrifuge tubes, prepare a final incubation volume of 200 µL containing:

-

Phosphate buffer (100 mM, pH 7.4)

-

Pooled HLM (final concentration 0.5 mg/mL)

-

Haloperidol (substrate, dissolved in methanol, final concentrations ranging from 1-200 µM)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath to equilibrate the temperature.

-

Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the determined linear range for metabolite formation.

-

Termination of Reaction: Stop the reaction by adding 200 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., chlorohaloperidol).[23]

-

Sample Processing: Vortex the mixture vigorously and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an HPLC vial for analysis by LC-MS/MS.

Protocol for LC-MS/MS Analysis of Haloperidol and Metabolites

This method provides a framework for the sensitive and selective quantification of haloperidol and reduced haloperidol in a biological matrix.

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

Column: A reverse-phase C18 column (e.g., Nucleosil C18, 150 x 1 mm).[23]

-

Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 2 mM ammonium (B1175870) formate, pH 3.0) and an organic solvent (e.g., acetonitrile).[23]

-

Mass Spectrometry:

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for haloperidol, reduced haloperidol, and the internal standard.

-

-

Quantification: Construct a calibration curve using standards of known concentrations prepared in the same biological matrix. Determine the concentrations in unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Mandatory Visualizations

References

- 1. Haloperidol - Wikipedia [en.wikipedia.org]

- 2. ClinPGx [clinpgx.org]

- 3. Pharmacokinetics of haloperidol: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Haloperidol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Pharmacokinetics of haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 8. On the metabolism of haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Studies on the conversion of haloperidol and its tetrahydropyridine dehydration product to potentially neurotoxic pyridinium metabolites by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Involvement of CYP3A4 and CYP2D6 in the metabolism of haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. CYP2D6 *6/*6 genotype and drug interactions as cause of haloperidol-induced extrapyramidal symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The impact of the CYP2D6 polymorphism on haloperidol pharmacokinetics and on the outcome of haloperidol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Involvement of human cytochrome P450 3A4 in reduced haloperidol oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. droracle.ai [droracle.ai]

- 17. Reduced haloperidol does not interfere with the antipsychotic activity of haloperidol in the treatment of acute schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Plasma haloperidol and clinical response: a role for reduced haloperidol in antipsychotic activity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Potent inhibition of CYP2D6 by haloperidol metabolites: stereoselective inhibition by reduced haloperidol - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Quantitative analysis of two pyridinium metabolites of haloperidol in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Assessment of the contributions of CYP3A4 and CYP3A5 in the metabolism of the antipsychotic agent haloperidol to its potentially neurotoxic pyridinium metabolite and effect of antidepressants on the bioactivation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Determination of haloperidol and its reduced metabolite in human plasma by liquid chromatography-mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Reduced Haloperidol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of reduced haloperidol (B65202), a principal active metabolite of the widely used antipsychotic drug, haloperidol. This document is intended to serve as a valuable resource for researchers and professionals engaged in neuropharmacology, medicinal chemistry, and drug development.

Chemical Identity and Structure

Reduced haloperidol, also known as hydroxyhaloperidol, is the product of the metabolic reduction of the butyrophenone (B1668137) ketone group of haloperidol.[1] This biotransformation results in the formation of a chiral center, leading to two enantiomeric forms: (R)-(+)-reduced haloperidol and (S)-(-)-reduced haloperidol.[2][3]

Chemical Structure:

Table 1: Chemical Identification of Reduced Haloperidol

| Identifier | Value | Source |

| IUPAC Name | 4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol | [4] |

| CAS Number | 34104-67-1 | [3] |

| Chemical Formula | C21H25ClFNO2 | [3] |

| Molecular Weight | 377.88 g/mol | [3] |

| Synonyms | Hydroxyhaloperidol, Haloperidol Metabolite II, RHAL | [3] |

Physicochemical Properties

The physicochemical properties of reduced haloperidol are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for the design of analytical methods and formulations.

Table 2: Physicochemical Properties of Reduced Haloperidol

| Property | Value | Source |

| Melting Point | Data not available for reduced haloperidol. Haloperidol melts at 149.5 °C - 152 °C. | [5][6] |

| pKa | 8.66 (predicted) | [7] |

| LogP | 3.52 (predicted) | [7] |

| Solubility | Data not available for reduced haloperidol. Haloperidol has low aqueous solubility but is soluble in methanol. | [5][7] |

Pharmacological Properties

Reduced haloperidol exhibits a distinct pharmacological profile compared to its parent compound, haloperidol. It displays a significantly lower affinity for dopamine (B1211576) D2 receptors and a high affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors.[8] This differential receptor binding profile suggests that reduced haloperidol may contribute to the overall therapeutic and side-effect profile of haloperidol treatment in a complex manner.

Table 3: Receptor Binding Affinities (Ki values in nM) of Reduced Haloperidol Enantiomers

| Compound | Sigma-1 (σ1) | Sigma-2 (σ2) | Dopamine D2 | Source |

| (R)-(+)-Reduced Haloperidol | 1-2 | 31 | 100-200 | [8] |

| (S)-(-)-Reduced Haloperidol | 1-2 | 8.2 | 100-200 | [8] |

| Haloperidol (for comparison) | 0.33 | 26 | ~1 | [8] |

The high affinity of both enantiomers for the sigma-1 receptor is a notable characteristic. The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in a variety of cellular functions, including signal transduction, neuronal plasticity, and cell survival.[9]

Signaling Pathways

The interaction of reduced haloperidol with the sigma-1 receptor can modulate various downstream signaling pathways. The sigma-1 receptor, upon ligand binding, can translocate and interact with a variety of ion channels and other proteins to influence cellular function.

Caption: Sigma-1 Receptor Signaling Pathway Activation by Reduced Haloperidol.

Experimental Protocols

Enantioselective Synthesis of Reduced Haloperidol

An efficient and stereospecific synthesis of (+)- and (-)-reduced haloperidol has been developed from readily available commercial materials.[2] The general strategy involves the stereoselective reduction of haloperidol. A detailed, step-by-step protocol is outlined below, based on established chemical synthesis principles.

Caption: Workflow for the Enantioselective Synthesis of Reduced Haloperidol.

Protocol:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve haloperidol in a suitable anhydrous solvent (e.g., tetrahydrofuran).

-

Chiral Reduction: Cool the solution to a low temperature (e.g., -78 °C). Slowly add a solution of a chiral reducing agent, such as (R)- or (S)-B-Chlorodiisopinocampheylborane (DIP-Chloride™), to the stirred haloperidol solution. The choice of the (R)- or (S)-enantiomer of the reducing agent will determine the stereochemistry of the resulting alcohol.

-

Quenching: After the reaction is complete (monitored by thin-layer chromatography), quench the reaction by the slow addition of a proton source, such as methanol, followed by an aqueous workup.

-

Extraction and Purification: Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate). The crude product is then purified by flash column chromatography.

-

Enantiomeric Separation: The enantiomeric purity of the synthesized reduced haloperidol can be determined and the enantiomers can be separated using chiral high-performance liquid chromatography (HPLC).[2]

Radioligand Binding Assay

The binding affinity of reduced haloperidol for various receptors is determined using a competitive radioligand binding assay. This technique measures the ability of the unlabeled compound (reduced haloperidol) to displace a radiolabeled ligand from its receptor.

Caption: General Workflow for a Radioligand Binding Assay.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a source rich in the target receptor (e.g., rat striatum for dopamine D2 receptors, or cell lines expressing the human sigma-1 receptor).

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl) with necessary co-factors.

-

Incubation: In a multi-well plate, incubate the receptor membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-spiperone for D2 receptors) and a range of concentrations of unlabeled reduced haloperidol.

-

Equilibrium: Allow the binding to reach equilibrium at a specific temperature (e.g., room temperature or 37 °C).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of reduced haloperidol to determine the IC50 value (the concentration of reduced haloperidol that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

Reduced haloperidol is a pharmacologically active metabolite of haloperidol with a distinct receptor binding profile characterized by high affinity for sigma receptors and lower affinity for dopamine D2 receptors. Understanding its chemical structure, physicochemical properties, and pharmacological actions is essential for a complete comprehension of the clinical effects of haloperidol. The experimental protocols provided in this guide offer a framework for the synthesis and pharmacological characterization of this important molecule, facilitating further research into its role in neuropsychiatric disorders.

References

- 1. Reduced Haloperidol | 34104-67-1 | Benchchem [benchchem.com]

- 2. Synthesis of the enantiomers of reduced haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereospecific reduction of haloperidol in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN105503650A - Method for synthesis of haloperidol drug intermediate 4-chlorobutyronitrile - Google Patents [patents.google.com]

- 5. Haloperidol - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Evaluation of the effects of the enantiomers of reduced haloperidol, azaperol, and related 4-amino-1-arylbutanols on dopamine and sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and pharmacological characterization of difluorinated analog of reduced haloperidol as a sigma-1 receptor ligand - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Synthesis and Pharmacological Characterization of Reduced Haloperidol Analogs

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Haloperidol (B65202) is a potent butyrophenone (B1668137) antipsychotic agent whose therapeutic efficacy is primarily attributed to its strong antagonism of the dopamine (B1211576) D2 receptor (D2R) within the brain's mesolimbic and mesocortical pathways[1][2]. While effective for treating the positive symptoms of schizophrenia, its use is associated with significant extrapyramidal side effects (EPS) and hyperprolactinemia, largely due to its high-affinity D2R blockade[2][3].

Haloperidol is metabolized in the body to various compounds, with its reduced form, reduced haloperidol, being a major metabolite[4][5]. Interestingly, reduced haloperidol exhibits a significantly lower affinity for the D2R compared to its parent compound but retains high affinity for the sigma-1 receptor (S1R)[6][7][8]. This unique profile has sparked interest in reduced haloperidol and its analogs as potential therapeutic agents for neurological conditions, leveraging S1R agonism while minimizing D2R-related side effects. A significant challenge, however, is the in vivo oxidation of reduced haloperidol back to haloperidol, a reaction mediated by cytochrome P450 enzymes, which can reinstate the undesirable D2R antagonism[5][6].

This technical guide details the synthesis and pharmacological evaluation of novel reduced haloperidol analogs designed to resist metabolic oxidation while retaining or enhancing the desired pharmacological profile. We will focus on a difluorinated analog as a case study, presenting its synthesis, receptor binding characteristics, and functional activity.

Synthesis of Reduced Haloperidol Analogs

The primary goal in designing new analogs is to block the metabolic re-oxidation to a D2R antagonist. One successful strategy involves the strategic placement of electron-withdrawing fluorine atoms adjacent to the hydroxyl group, which sterically and electronically hinders enzymatic oxidation[6][7].

Experimental Protocol: Synthesis of a Difluorinated Analog

A difluorinated analog of reduced haloperidol, (±)-4-(4-chlorophenyl)-1-(3,3-difluoro-4-(4-fluorophenyl)-4-hydroxybutyl)piperidin-4-ol (Compound 2 ), was synthesized to enhance metabolic stability[6]. The general workflow is outlined below.

Caption: Synthetic workflow for a difluorinated reduced haloperidol analog[6].

Methodology based on published literature[6]:

-

Step A: To a solution of 1-bromo-4-fluorobenzene (B142099) in tetrahydrofuran (B95107) (THF) at -78 °C, n-butyllithium (n-BuLi) is added to perform a lithium-halogen exchange, followed by reaction with an appropriate electrophile to yield the precursor alcohol.

-

Step B: The precursor is subjected to ozonolysis in dichloromethane (B109758) (DCM) at -78 °C, followed by a reductive workup with dimethyl sulfide (B99878) (Me2S) to yield the intermediate aldehyde.

-

Step C: The aldehyde is then reacted with 4-(4-chlorophenyl)piperidin-4-ol (B141385) via reductive amination using sodium cyanoborohydride (NaBH3CN) in a methanol/acetic acid mixture to yield the racemic final product, (±)-2.

-

Step D (Optional): The racemic mixture can be separated into its individual enantiomers, (+)-2 and (-)-2, using chiral chromatography[6].

This synthetic route successfully produces an analog that is resistant to oxidation back to its ketone form in liver microsomes, overcoming a key limitation of reduced haloperidol itself[6][7][9].

Pharmacological Characterization

The pharmacological profile of reduced haloperidol analogs is primarily defined by their binding affinity at various receptors and their functional consequences. Key targets include dopamine (D2, D3, D4) and sigma (S1, S2) receptors.

Receptor Binding Profiles

Competitive radioligand binding assays are used to determine the affinity (Ki) of the compounds for target receptors. The data reveals a significant shift in selectivity away from the D2 receptor and towards the S1 receptor for reduced haloperidol and its analogs compared to haloperidol.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

| Compound | D2 | D3 | D4 | Sigma-1 (S1) | Sigma-2 (S2) |

|---|---|---|---|---|---|

| Haloperidol | 0.89 - 1.5[6][10] | 4.6[10] | 10[10] | 0.33 - 3.4[6][8] | 26[8] |

| (+)-Reduced Haloperidol | 110[8] | 190[8] | >1000[6] | 1.0 - 1.2[6][8] | 31[8] |

| (-)-Reduced Haloperidol | 200[8] | 800[8] | >1000[6] | 2.0 - 2.8[6][8] | 8.2[8] |

| (±)-Difluoro Analog (±)-2 | 240[6] | 880[6] | >1000[6] | 1.5[6] | 29[6] |

| (+)-Difluoro Analog (+)-2 | >1000[6] | >1000[6] | >1000[6] | 1.8[6] | 26[6] |

| (-)-Difluoro Analog (-)-2 | 250[6] | 810[6] | >1000[6] | 1.4[6] | 32[6] |

Data compiled from multiple sources[6][8][10]. Note that values can vary based on experimental conditions.

As shown in Table 1, reduction of haloperidol's carbonyl group dramatically decreases its affinity for D2-like receptors by over 100-fold[8][10]. However, potent affinity for the S1R is retained[6][8]. The difluorinated analog (±)-2 and its enantiomers maintain this desirable profile, with the (+)-enantiomer showing a particularly profound loss of affinity for all tested dopamine receptors[6].

Functional Activity and In Vivo Studies

The high affinity for the S1R translates to functional agonism. Reduced haloperidol has been shown to facilitate the release of Brain-Derived Neurotrophic Factor (BDNF) from astrocytes in an S1R-dependent manner[6][9]. The difluorinated analog (±)-2 also acts as a potent S1R agonist and promotes BDNF release[6][7].

In vivo studies in mice demonstrated that the difluorinated analog is brain-penetrant and can reverse learning deficits in an active avoidance task, suggesting potential for treating cognitive impairments[6][9]. Crucially, metabolic studies confirmed that this analog is not oxidized back to its corresponding ketone, ensuring its pharmacological actions are not confounded by the generation of a potent D2R antagonist[6][7].

Key Signaling Pathways & Experimental Workflows

Understanding the downstream signaling of the D2R is crucial for contextualizing the pharmacological shift of these analogs. Haloperidol's effects are mediated by blocking D2R signaling, whereas the analogs largely avoid this pathway.

Dopamine D2 Receptor Signaling

The D2R is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Its activation leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels. D2Rs can also signal through a β-arrestin-dependent pathway[11][[“]][13].

Caption: Simplified signaling of the Dopamine D2 Receptor (D2R)[11][[“]][13].

Experimental Protocol: Radioligand Binding Assay

Receptor binding assays are fundamental to characterizing new compounds. A typical workflow for a competitive binding assay is detailed below.

Caption: General experimental workflow for a radioligand binding assay[14][15].

-

Receptor Preparation: For D2R assays, membranes from HEK-293 cells stably expressing the human D2R or rat striatum homogenates are often used. For S1R assays, guinea pig brain homogenates are a common source.

-

Incubation: The prepared membranes are incubated in a buffer solution containing a specific radioligand (e.g., [³H]-YM-09151-2 for D2R, ³H-(+)-pentazocine for S1R) and a range of concentrations of the unlabeled test compound (e.g., the reduced haloperidol analog).

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing unbound ligand to pass through.

-

Quantification: The filters are washed, and the radioactivity retained on them is counted.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known standard ligand. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The IC50 is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Conclusion

The development of reduced haloperidol analogs represents a promising strategy for creating novel therapeutics that leverage sigma-1 receptor agonism for potential benefits in cognitive and neurological disorders. By modifying the core structure to prevent metabolic re-oxidation to a D2R antagonist, these analogs, such as the difluorinated compound (±)-2 , maintain a desirable pharmacological profile characterized by high S1R affinity and markedly reduced D2R affinity[6][7]. This approach effectively decouples the therapeutic potential of S1R engagement from the adverse effects associated with potent D2R blockade. Further preclinical and clinical investigation of these metabolically stable analogs is warranted to fully explore their therapeutic utility.

References

- 1. HALOPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 2. Haloperidol - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. Synthesis of the enantiomers of reduced haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxidation of reduced haloperidol to haloperidol: involvement of human P450IID6 (sparteine/debrisoquine monooxygenase) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacological characterization of difluorinated analog of reduced haloperidol as a sigma-1 receptor ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Evaluation of the effects of the enantiomers of reduced haloperidol, azaperol, and related 4-amino-1-arylbutanols on dopamine and sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Pharmacological Characterization of a Difluorinated Analogue of Reduced Haloperidol as a Sigma-1 Receptor Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. consensus.app [consensus.app]

- 13. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor [frontiersin.org]

The Enigmatic Role of Reduced Haloperidol in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reduced haloperidol (B65202), the primary metabolite of the widely prescribed antipsychotic haloperidol, has long been considered a less active byproduct. However, emerging evidence reveals a distinct and complex pharmacological profile that warrants a thorough investigation of its mechanism of action within the central nervous system (CNS). This technical guide provides an in-depth analysis of reduced haloperidol's engagement with key CNS receptors, its downstream signaling cascades, and its potential neuroactive effects. By presenting comprehensive quantitative data, detailed experimental methodologies, and visual representations of molecular interactions, this document aims to equip researchers and drug development professionals with a critical understanding of reduced haloperidol's unique contributions to the overall effects of haloperidol treatment and its potential as a standalone therapeutic agent.

Introduction

Haloperidol, a butyrophenone (B1668137) antipsychotic, has been a cornerstone in the management of schizophrenia and other psychotic disorders for decades.[1] Its therapeutic efficacy is primarily attributed to its potent antagonism of dopamine (B1211576) D2 receptors.[1][2] Haloperidol undergoes extensive metabolism in the liver, with one of its major metabolic pathways being the reduction of its keto group to a hydroxyl group, forming reduced haloperidol.[3] While initially viewed as an inactive metabolite, studies have demonstrated that reduced haloperidol possesses its own distinct pharmacological activities, differing significantly from its parent compound. This guide delves into the intricate molecular mechanisms of reduced haloperidol, focusing on its interactions within the CNS.

Receptor Binding Profile: A Quantitative Comparison

The pharmacological actions of reduced haloperidol are dictated by its binding affinities to various CNS receptors. A comparative analysis of the binding affinities (Ki values) of reduced haloperidol and its parent compound, haloperidol, reveals a significant divergence in their receptor interaction profiles. The following table summarizes these quantitative data, providing a clear comparison of their potencies at key receptor sites.

| Receptor Subtype | Reduced Haloperidol (Ki, nM) | Haloperidol (Ki, nM) | Reference(s) |

| Dopamine Receptors | |||

| D2 | 100 - 200 | 0.89 - 1.2 | [4][5][6] |

| D3 | 100 - 200 | 4.6 | [4] |

| Sigma Receptors | |||

| Sigma-1 (σ1) | 1 - 2 | 0.33 | [4] |

| Sigma-2 (σ2) | 8.2 - 31 | 26 | [4] |

| Serotonin (B10506) Receptors | |||

| 5-HT1A | >1000 | 3600 | [4][7] |

| 5-HT2A | >1000 | 120 | [4][8] |

| 5-HT3 | - | IC50 = 12.96 µM | [9] |

| Adrenergic Receptors | |||

| α1 | - | High Affinity | [3][10] |

| Muscarinic Receptors | |||

| M1 | >10000 | >10000 | [4][11] |

Note: Ki values can vary between studies due to different experimental conditions. This table presents a representative range of reported values.

The data clearly illustrate that while haloperidol is a potent antagonist at dopamine D2 receptors, reduced haloperidol exhibits a significantly diminished affinity for these receptors.[4] Conversely, both compounds display high affinity for sigma-1 receptors, with reduced haloperidol's affinity being only slightly weaker than that of haloperidol.[4] Notably, reduced haloperidol shows minimal affinity for serotonin, adrenergic, and muscarinic receptors that are often implicated in the side effects of typical antipsychotics.[3][4][7][8][10][11]

Core Mechanism of Action: The Sigma-1 Receptor

The primary mechanism of action of reduced haloperidol in the CNS appears to be mediated through its high-affinity interaction with the sigma-1 (σ1) receptor. The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, involved in regulating cellular stress responses, ion channel function, and neuronal plasticity.[12]

Irreversible Blockade of Sigma-1 Receptors

A critical aspect of reduced haloperidol's interaction with the σ1 receptor is its ability to cause an irreversible or slowly reversible blockade.[13] Studies have shown that both haloperidol and reduced haloperidol can lead to a long-lasting reduction in the number of σ1 binding sites in the brain.[13][14] This effect is in contrast to the competitive and reversible binding of many other σ1 receptor ligands.[13] The irreversible nature of this interaction suggests that reduced haloperidol may induce conformational changes in the receptor or form a stable complex, leading to prolonged downstream effects.

Downstream Signaling Pathways

As a ligand for the σ1 receptor, reduced haloperidol can modulate several intracellular signaling cascades. While the precise downstream effects of reduced haloperidol are still under investigation, research on other σ1 receptor agonists provides a framework for its potential actions. Activation of the σ1 receptor has been shown to potentiate N-methyl-D-aspartate (NMDA) receptor function and influence calcium signaling.[12][15] Furthermore, σ1 receptor activation is linked to the upregulation of brain-derived neurotrophic factor (BDNF) through pathways involving:

-

NR2A-CaMKIV-TORC1 Pathway: Activation of the σ1 receptor can lead to the upregulation of the NMDA receptor subunit NR2A, Calcium/calmodulin-dependent protein kinase IV (CaMKIV), and the CREB co-activator TORC1, ultimately increasing BDNF expression.

-

ERK/CREB Pathway: The extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) pathway is another route through which σ1 receptor activation can enhance BDNF transcription.

The following diagram illustrates the proposed signaling pathway initiated by reduced haloperidol's interaction with the sigma-1 receptor.

References

- 1. Haloperidol given chronically decreases basal dopamine in the prefrontal cortex more than the striatum or nucleus accumbens as simultaneously measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Haloperidol | C21H23ClFNO2 | CID 3559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of haloperidol on the activity and membrane physiology of substantia nigra dopamine neurons recorded in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Generalization of serotonin (5-HT)1A agonists and the antipsychotics, clozapine, ziprasidone and S16924, but not haloperidol, to the discriminative stimuli elicited by PD128,907 and 7-OH-DPAT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Blockade of 5-HT2a receptors reduces haloperidol-induced attenuation of reward - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Haloperidol, a typical antipsychotic, inhibits 5-HT3 receptor-mediated currents in NCB-20 cells: a whole-cell patch-clamp study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Haloperidol - Wikipedia [en.wikipedia.org]

- 11. The potency and efficacy of anticholinergics to inhibit haloperidol-induced catalepsy in rats correlates with their rank order of affinities for the muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Irreversible blockade of sigma-1 receptors by haloperidol and its metabolites in guinea pig brain and SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Haloperidol-induced changes in neuronal activity in the striatum of the freely moving rat - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In Vivo and In Vitro Neuroleptic Profiles of Haloperidol and its Reduced Metabolite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the neuroleptic properties of the typical antipsychotic agent, haloperidol (B65202), and its principal metabolite, reduced haloperidol. By examining their interactions with key central nervous system receptors and their effects in established preclinical behavioral models, this document aims to offer a comprehensive resource for researchers in neuropharmacology and drug development. All quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for the cited assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for enhanced clarity.

In Vitro Neuroleptic Profile: A Comparative Analysis

The primary mechanism of action for typical antipsychotics like haloperidol is the blockade of dopamine (B1211576) D2 receptors. The reduction of haloperidol's ketone group to a hydroxyl moiety, forming reduced haloperidol, significantly alters its receptor binding profile. This section delineates the comparative binding affinities of both compounds for various CNS receptors.

Data Presentation: Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, in nM) of haloperidol and the enantiomers of reduced haloperidol for dopamine and sigma receptors. A lower Ki value indicates a higher binding affinity.

| Compound | Dopamine D2 (Ki, nM) | Dopamine D3 (Ki, nM) | Sigma-1 (S1R) (Ki, nM) | Sigma-2 (S2R) (Ki, nM) |

| Haloperidol | ~0.89 - 2.84 | 4.6 | 0.33 - 4.8 | 26 - 86.6 |

| (+)-(R)-Reduced Haloperidol | 1148 | 5404 | 1 - 7.7 | 31 - 66.6 |

| (S)-(-)-Reduced Haloperidol | 100 - 200 | - | 1 - 2 | 8.2 |

Note: Data compiled from multiple sources. The range of values reflects inter-study variability.

The data clearly indicates that while haloperidol is a potent antagonist at the dopamine D2 receptor, its reduced metabolite has a markedly decreased affinity for this receptor. Conversely, both enantiomers of reduced haloperidol retain high affinity for the sigma-1 receptor, suggesting a potential shift in its primary pharmacological target.

In Vivo Neuroleptic Profile: Behavioral Pharmacology

The antipsychotic potential and extrapyramidal side effect liability of neuroleptic agents are commonly assessed through a battery of in vivo behavioral tests in rodent models. This section details the methodologies and comparative effects of haloperidol and reduced haloperidol in three key assays: the catalepsy test, the apomorphine-induced stereotypy test, and the conditioned avoidance response test.

Data Presentation: In Vivo Neuroleptic Potency

While specific ED50 values for reduced haloperidol are not consistently reported across the literature, it is generally accepted to be significantly less potent than its parent compound in dopamine D2 receptor-mediated behaviors.

| Test | Haloperidol Potency (ED50) | Reduced Haloperidol Potency (Relative to Haloperidol) |

| Catalepsy Induction | ~0.23 - 0.42 mg/kg (rats, males) | Estimated to be 20-50% as potent[1] |

| Antagonism of Apomorphine-Induced Stereotypy | ~0.112 mg/kg (rats) | Lower potency, though specific ED50 is not readily available. |

| Conditioned Avoidance Response Inhibition | Effective at doses around 0.15 mg/kg (rats) | Less effective than haloperidol. |

Experimental Protocols

Haloperidol-Induced Catalepsy Test

This test is a widely used preclinical model to assess the propensity of a compound to induce extrapyramidal side effects, particularly parkinsonian-like motor rigidity, which is a hallmark of dopamine D2 receptor blockade in the nigrostriatal pathway.

Objective: To quantify the cataleptic state induced by a test compound.

Apparatus: A horizontal bar raised a specific height from a flat surface (e.g., 9 cm for rats).

Procedure:

-

Rodents (typically rats or mice) are administered the test compound (e.g., haloperidol at 1 mg/kg, i.p.) or vehicle.[2]

-

At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) post-injection, the animal's forepaws are gently placed on the elevated horizontal bar.

-

The latency for the animal to remove both forepaws from the bar is recorded. A cut-off time (e.g., 180 seconds) is typically employed.

-

A longer latency to movement is indicative of a cataleptic state.

Scoring: The severity of catalepsy can be scored based on the time the animal remains in the imposed posture. For a more detailed assessment, a scoring system can be used:

-

Stage 1 (Score 0): The rat moves normally when placed on a table.

-

Stage 2 (Score 0.5): The rat only moves when touched or pushed.

-

Stage 3 (Score 1.5): The rat's front paws are placed on a 3 cm block; failure to correct the posture within 15 seconds is scored.

-

Stage 4 (Score 3.5): The rat's front paws are placed on a 9 cm block; failure to correct the posture within 15 seconds is scored.

Apomorphine-Induced Stereotypy Test

This assay assesses the ability of a compound to block the behavioral effects of a direct dopamine receptor agonist, apomorphine (B128758). The stereotyped behaviors (e.g., sniffing, licking, gnawing) are mediated by the activation of postsynaptic dopamine receptors in the striatum.

Objective: To evaluate the dopamine receptor blocking activity of a test compound.

Procedure:

-

Animals (typically rats) are pre-treated with the test compound (e.g., haloperidol) or vehicle.

-

After a specified pre-treatment time, a dopamine agonist such as apomorphine (e.g., 0.15 mg/kg, s.c.) is administered.[3]

-

The animals are then placed in individual observation cages.

-

Stereotyped behaviors are observed and scored at regular intervals over a defined period (e.g., every 10 minutes for 1 hour).

Scoring: A common rating scale for stereotypy includes:

-

0: Asleep or stationary.

-

1: Active.

-

2: Predominantly active with bursts of stereotyped movements.

-

3: Stereotyped activity is prominent but discontinuous.

-

4: Continuous stereotyped behavior.

Conditioned Avoidance Response (CAR) Test

The CAR test is a predictive model of antipsychotic efficacy. It assesses the ability of a compound to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus. This selective suppression is thought to reflect the therapeutic action of antipsychotics on the positive symptoms of schizophrenia.[4]

Objective: To determine the potential antipsychotic activity of a test compound.

Apparatus: A shuttle box with two compartments separated by a door, with a grid floor capable of delivering a mild electric shock. A conditioned stimulus (CS), such as a light or a tone, and an unconditioned stimulus (US), the foot shock, are used.

Procedure:

-

Training: A rat is placed in one compartment of the shuttle box. The CS is presented for a short period (e.g., 10 seconds), followed by the US (e.g., a mild foot shock). The rat can avoid the shock by moving to the other compartment during the CS presentation (an avoidance response). If the rat does not move, it will receive the shock until it escapes to the other compartment (an escape response). This is repeated for a set number of trials.

-

Testing: Once the animals are trained to consistently avoid the shock, they are treated with the test compound (e.g., haloperidol at 0.15 mg/kg) or vehicle before the test session.[5]

-

The number of avoidance responses, escape responses, and failures to escape are recorded. A compound with antipsychotic potential will decrease the number of avoidance responses without significantly affecting the number of escape responses.

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Signaling Pathway

The primary therapeutic action of haloperidol is mediated through the blockade of the dopamine D2 receptor, a G-protein coupled receptor (GPCR). The following diagram illustrates the canonical signaling pathway of the D2 receptor and the point of antagonism by haloperidol.

Dopamine D2 Receptor Signaling Pathway and Haloperidol's Point of Antagonism.

Experimental Workflow: In Vivo Neuroleptic Testing

The following diagram outlines the general workflow for conducting in vivo behavioral tests to assess the neuroleptic properties of a compound.

General workflow for in vivo neuroleptic testing.

Conclusion

This technical guide provides a consolidated overview of the in vivo and in vitro neuroleptic properties of haloperidol and its reduced metabolite. The significant decrease in dopamine D2 receptor affinity and the retained high affinity for sigma-1 receptors upon reduction of haloperidol suggest a distinct pharmacological profile for the metabolite. While reduced haloperidol demonstrates attenuated in vivo neuroleptic potency in dopamine-mediated behavioral models, its activity at other receptor systems may contribute to the overall clinical effects observed during haloperidol treatment. The provided experimental protocols and diagrams serve as a valuable resource for the design and interpretation of preclinical studies in the field of antipsychotic drug development. Further research is warranted to fully elucidate the in vivo functional consequences of reduced haloperidol's interaction with sigma receptors.

References

- 1. Reduced haloperidol: a factor in determining the therapeutic benefit of haloperidol treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Spontaneous activity and apomorphine stereotypy during and after withdrawal from 3 1/2 months continuous administration of haloperidol: some methodological issues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conditioned avoidance response in the development of new antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Haloperidol-induced disruption of conditioned avoidance responding: attenuation by prior training or by anticholinergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Pharmacological Profile: Haloperidol vs. Reduced Haloperidol

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Haloperidol (B65202), a butyrophenone (B1668137) derivative, has been a cornerstone in the treatment of psychotic disorders for decades. Its therapeutic efficacy is primarily attributed to its potent antagonism of the dopamine (B1211576) D2 receptor. However, its clinical use is often accompanied by a range of side effects, including extrapyramidal symptoms (EPS) and potential neurotoxicity. In the body, haloperidol is metabolized to various compounds, with its principal metabolite being reduced haloperidol. This reduction is a reversible process, creating a dynamic equilibrium between the parent drug and its metabolite. Understanding the distinct pharmacological characteristics of reduced haloperidol is crucial for a comprehensive grasp of haloperidol's overall clinical profile, including its therapeutic actions and adverse effects. This technical guide provides a detailed comparative analysis of the pharmacological profiles of haloperidol and reduced haloperidol, focusing on their receptor binding affinities, the experimental protocols used to determine these properties, and their implications for neuronal signaling and toxicity.

I. Comparative Receptor Binding Affinity

The interaction of a drug with various neurotransmitter receptors dictates its therapeutic efficacy and side-effect profile. The binding affinity, quantified by the inhibition constant (Ki), is a critical measure of this interaction. A lower Ki value indicates a higher binding affinity. The following tables summarize the in vitro binding affinities of haloperidol and reduced haloperidol for key central nervous system receptors.

Table 1: Comparative Binding Affinities (Ki, nM) for Dopamine and Sigma Receptors

| Receptor | Haloperidol | Reduced Haloperidol | Fold Difference (RH/H) | Reference(s) |

| Dopamine D2 | 0.89 - 2.8 | 100 - 239 | ~112 - 268 | [1][2] |

| Dopamine D3 | 4.6 | ~100 - 200 | ~22 - 43 | [1][2] |

| Sigma-1 (σ1) | 0.33 - 2.8 | 1 - 2.8 | ~3 - 8.5 | [2][3] |

| Sigma-2 (σ2) | 26 | 8.2 (S-enantiomer) | ~0.3 | [2] |

| 31 (R-enantiomer) | ~1.2 | [2] |

Data is compiled from multiple sources and represents a range of reported values. The fold difference is an approximation based on the provided ranges.

Table 2: Binding Affinities (Ki, nM) of Haloperidol for Serotonin and Adrenergic Receptors

| Receptor | Haloperidol | Reference(s) |

| Serotonin 5-HT1A | 3600 | [1] |

| Serotonin 5-HT2A | 120 | [1] |

| Alpha-1 Adrenergic | 12 | [4] |

| Alpha-2 Adrenergic | >1000 | [4] |

The data clearly illustrates a significant divergence in the receptor binding profiles of haloperidol and its reduced metabolite. While haloperidol is a potent antagonist at both dopamine D2 and sigma-1 receptors, reduced haloperidol exhibits a markedly lower affinity for D2 receptors (over 100-fold decrease) while retaining high affinity for sigma-1 receptors.[2][3] This suggests that the antipsychotic effects, which are primarily mediated by D2 receptor blockade, are attributable to the parent compound, haloperidol. Conversely, any pharmacological or toxicological effects mediated by sigma-1 receptors could be influenced by both haloperidol and reduced haloperidol.

II. Experimental Protocols

The determination of receptor binding affinities is a cornerstone of pharmacological research. The following section details a generalized protocol for a competitive radioligand binding assay, a standard method used to determine the Ki values presented in the tables above.

Protocol: In Vitro Competitive Radioligand Binding Assay

1. Objective:

To determine the binding affinity (Ki) of a test compound (haloperidol or reduced haloperidol) for a specific receptor by measuring its ability to displace a radiolabeled ligand with known high affinity for that receptor.

2. Materials:

-

Receptor Source: Cell membranes prepared from a cell line stably expressing the human receptor of interest (e.g., CHO or HEK293 cells) or homogenized brain tissue from an appropriate animal model (e.g., rat striatum for D2 receptors).

-

Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [3H]-Spiperone for D2 receptors, [3H]-(+)-Pentazocine for sigma-1 receptors).

-

Test Compounds: Haloperidol and reduced haloperidol of high purity.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled ligand known to saturate the target receptor (e.g., 10 µM haloperidol for sigma-1 receptor assays).

-

Assay Buffer: A buffered solution with appropriate pH and ionic strength to maintain receptor integrity and facilitate binding (e.g., 50 mM Tris-HCl, pH 7.4, with specific ion concentrations as required).

-

Filtration Apparatus: A cell harvester or vacuum filtration manifold with glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution to reduce non-specific binding (e.g., 0.3-0.5% polyethyleneimine).

-

Scintillation Counter: A liquid scintillation counter to measure the radioactivity trapped on the filters.

-

Scintillation Cocktail: A liquid that emits light when excited by radioactive particles.

3. Procedure:

-

Membrane Preparation:

-

Harvest cells or dissect tissue and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.

-

Total Binding Wells: Add a known amount of membrane preparation, the radioligand at a concentration near its Kd, and assay buffer.

-

Non-specific Binding Wells: Add the membrane preparation, the radioligand, and a saturating concentration of the non-specific binding control.

-

Test Compound Wells: Add the membrane preparation, the radioligand, and serial dilutions of the test compound (haloperidol or reduced haloperidol).

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Terminate the binding reaction by rapid filtration of the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

4. Data Analysis:

-

Calculate the specific binding for each concentration of the test compound by subtracting the average non-specific binding from the average total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Caption: Workflow for a competitive radioligand binding assay.

III. Signaling Pathways

The differential receptor affinities of haloperidol and reduced haloperidol translate to distinct effects on intracellular signaling cascades.

Dopamine D2 Receptor Signaling

Haloperidol, as a potent D2 receptor antagonist, blocks the canonical Gαi/o-coupled signaling pathway. This prevents dopamine from inhibiting adenylyl cyclase, leading to a disinhibition of cyclic AMP (cAMP) production. This action in the mesolimbic pathway is thought to be the primary mechanism of its antipsychotic effects. Reduced haloperidol, due to its low affinity for D2 receptors, has a negligible effect on this pathway.

Caption: Haloperidol's antagonism of the D2 receptor signaling pathway.

Sigma-1 Receptor Signaling

Both haloperidol and reduced haloperidol are potent ligands for the sigma-1 receptor, an intracellular chaperone protein with diverse modulatory functions. Sigma-1 receptor activation can influence a variety of signaling pathways, including those involved in calcium homeostasis, ion channel function, and neuronal survival. The high affinity of reduced haloperidol for this receptor suggests that it may contribute significantly to the sigma-1-mediated effects observed during haloperidol treatment.

Caption: Modulation of cellular signaling by haloperidol and reduced haloperidol via the sigma-1 receptor.

IV. Neurotoxicity Profile

The potential for neurotoxicity is a significant concern with long-term antipsychotic treatment. Several lines of evidence suggest that haloperidol can be neurotoxic, potentially contributing to the gray matter volume reduction observed in some patients treated with first-generation antipsychotics.[5]

Haloperidol-Induced Neurotoxicity

Haloperidol has been shown to induce apoptosis in neuronal cell cultures.[6] The mechanisms underlying this neurotoxicity are multifaceted and may involve:

-

Oxidative Stress: Haloperidol can increase the production of reactive oxygen species (ROS), leading to cellular damage.

-

Mitochondrial Dysfunction: It can impair mitochondrial function, a key event in apoptotic pathways.

-

Caspase Activation: Haloperidol treatment can lead to the activation of caspases, proteases that execute the apoptotic program.[6]

-

NMDA Receptor Interaction: Haloperidol has been shown to interact with the NMDA receptor complex, which could contribute to its neurotoxic effects.[7]

Reduced Haloperidol and Neurotoxicity

The neurotoxic potential of reduced haloperidol is less well-characterized. However, its high affinity for the sigma-1 receptor is of interest, as this receptor is implicated in modulating neuronal survival and cell death pathways. Further research is needed to delineate the specific neurotoxic or neuroprotective effects of reduced haloperidol.

Protocol: In Vitro Neurotoxicity Assessment using MTT Assay

1. Objective:

To assess the cytotoxicity of haloperidol and reduced haloperidol on a neuronal cell line (e.g., SH-SY5Y) by measuring mitochondrial metabolic activity.

2. Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which is then solubilized, and the absorbance is measured. A decrease in formazan formation is indicative of reduced cell viability.

3. Materials:

-

Cell Line: Human neuroblastoma cell line SH-SY5Y.

-

Cell Culture Medium: Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

-

Test Compounds: Haloperidol and reduced haloperidol.

-

MTT Reagent: 5 mg/mL MTT in phosphate-buffered saline (PBS).

-

Solubilization Solution: DMSO or a solution of SDS in HCl.

-

96-well plates.

-

Microplate reader.

4. Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Remove the medium and treat the cells with various concentrations of haloperidol or reduced haloperidol for a specified duration (e.g., 24 or 48 hours). Include vehicle-treated control wells.

-

MTT Incubation: After the treatment period, add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

-

Subtract the absorbance of blank wells (medium and MTT only) from the absorbance of all other wells.

-

Express the cell viability as a percentage of the vehicle-treated control.

-

Plot the percentage of cell viability against the log concentration of the test compound to generate a dose-response curve and determine the IC50 value for cytotoxicity.

Caption: Experimental workflow for the MTT neurotoxicity assay.

V. Conclusion

The pharmacological profiles of haloperidol and its primary metabolite, reduced haloperidol, are markedly distinct. Haloperidol's potent dopamine D2 receptor antagonism is the cornerstone of its antipsychotic activity, while its affinity for sigma-1 receptors may contribute to both therapeutic and adverse effects. In contrast, reduced haloperidol displays a significantly attenuated affinity for D2 receptors but retains high affinity for sigma-1 receptors. This differential pharmacology suggests that the in vivo activity of haloperidol is a composite of the actions of both the parent drug and its reduced metabolite. A thorough understanding of these distinct profiles is essential for the rational design of novel antipsychotic agents with improved efficacy and a more favorable safety profile. Further investigation into the specific contributions of reduced haloperidol to the overall clinical effects and neurotoxicity of haloperidol is warranted.

References

- 1. MTT assay [protocols.io]

- 2. Synthesis and pharmacological characterization of difluorinated analog of reduced haloperidol as a sigma-1 receptor ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. GraphViz Examples and Tutorial [graphs.grevian.org]

- 7. MTT assay protocol | Abcam [abcam.com]

Reduced Haloperidol's Affinity for Dopamine D2 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of reduced haloperidol (B65202) for the dopamine (B1211576) D2 receptor. Haloperidol, a potent antipsychotic, undergoes metabolic reduction of its carbonyl group, leading to the formation of its alcohol metabolite, reduced haloperidol (also known as hydroxyhaloperidol). Understanding the D2 receptor affinity of this metabolite is crucial for elucidating the overall pharmacological profile of haloperidol. This document summarizes key quantitative data, details the experimental protocols used to determine binding affinities, and visualizes the relevant signaling pathways and experimental workflows.

Quantitative Analysis of D2 Receptor Binding Affinity

The binding affinity of a compound for a receptor is typically expressed by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity. The following table summarizes the comparative binding affinities of haloperidol and its reduced forms for the dopamine D2 receptor.

| Compound | Modification | Ki (nM) | Fold Change in Affinity vs. Haloperidol | Reference |

| Haloperidol | Parent Compound | 2.8 | - | [1] |

| Reduced Haloperidol | Carbonyl reduced to alcohol | 239 | 85-fold decrease | [1] |

| Methylene Analog | Carbonyl reduced to methylene | 24.0 | 27-fold decrease | [2] |

This data clearly demonstrates that the reduction of the carbonyl group in haloperidol leads to a significant decrease in its affinity for the dopamine D2 receptor. The alcohol metabolite shows a particularly pronounced 85-fold reduction in affinity[1].

Experimental Protocols: Radioligand Competition Binding Assay

The determination of the Ki values for haloperidol and its metabolites is primarily achieved through in vitro radioligand competition binding assays. This method measures the ability of an unlabeled compound (the "competitor," e.g., reduced haloperidol) to displace a radiolabeled ligand that has a known high affinity for the receptor.

Membrane Preparation

-

Source: Tissues rich in dopamine D2 receptors, such as the striatum of rats, or cultured cells stably expressing the human D2 receptor (e.g., HEK293 cells), are used.

-

Homogenization: The tissue or cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer or a Polytron.

-

Centrifugation: The homogenate is centrifuged at high speed (e.g., 20,000 x g) for a specified time (e.g., 30 minutes) at 4°C.

-

Washing: The resulting pellet containing the cell membranes is washed and resuspended in fresh buffer to remove endogenous substances.

-

Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method, such as the Bradford or BCA assay, to ensure consistency across experiments.

Binding Assay

-

Incubation Mixture: The assay is typically performed in a 96-well plate. Each well contains:

-

A fixed concentration of a radioligand with high affinity for the D2 receptor (e.g., [3H]-spiperone or [3H]-raclopride).

-

A range of concentrations of the unlabeled test compound (e.g., reduced haloperidol).

-

The prepared cell membrane homogenate.

-

-

Total and Nonspecific Binding:

-

Total Binding: Wells containing only the radioligand and the membrane preparation.

-

Nonspecific Binding: Wells containing the radioligand, the membrane preparation, and a high concentration of an unlabeled D2 antagonist (e.g., 10 µM haloperidol or sulpiride) to saturate all specific binding sites.

-

-

Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

Separation of Bound and Free Radioligand

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are quickly washed with ice-cold buffer to remove any remaining unbound radioligand.

Quantification and Data Analysis

-

Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

-

Calculation of Specific Binding: Specific binding is calculated by subtracting the nonspecific binding from the total binding.

-

IC50 Determination: The percentage of specific binding is plotted against the logarithm of the competitor concentration. A sigmoidal dose-response curve is generated, and the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined.

-

Ki Calculation: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L]/Kd))

Where:

-

[L] is the concentration of the radioligand.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

Visualizations

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. As an antagonist, haloperidol and its reduced metabolite block the downstream effects of dopamine binding.

Caption: Dopamine D2 receptor signaling pathway and point of antagonism.

Experimental Workflow for a D2 Receptor Radioligand Binding Assay

The following diagram outlines the key steps involved in a typical radioligand competition binding assay to determine the Ki of a test compound.

Caption: Workflow for a D2 receptor radioligand binding assay.

References

The Role of Reduced Haloperidol in Extrapyramidal Side Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Haloperidol (B65202), a potent butyrophenone (B1668137) antipsychotic, has been a cornerstone in the management of psychotic disorders for decades. Its therapeutic efficacy is intrinsically linked to its high-affinity antagonism of the dopamine (B1211576) D2 receptor. However, this mechanism is also primarily responsible for the dose-limiting and often debilitating extrapyramidal side effects (EPS). Haloperidol undergoes extensive metabolism, with a significant pathway being the reduction of its carbonyl group to form reduced haloperidol. This metabolite's role in the overall pharmacological and toxicological profile of haloperidol has been a subject of considerable research. This technical guide provides an in-depth analysis of the current understanding of reduced haloperidol's contribution to EPS, integrating quantitative pharmacological data, detailed experimental methodologies, and an exploration of the underlying biochemical pathways. Evidence suggests that while reduced haloperidol exhibits a significantly lower affinity for the D2 receptor compared to its parent compound, it is not an inert metabolite and may contribute to the complex neuropharmacology of haloperidol, with some clinical data suggesting a correlation between higher plasma levels of reduced haloperidol and the incidence of EPS.

Haloperidol Metabolism: The Formation of Reduced Haloperidol

Haloperidol is extensively metabolized in the liver, with less than 1% of the parent drug being excreted unchanged.[1] The metabolic pathways are complex and involve multiple enzymatic systems. Three primary routes of biotransformation have been identified: glucuronidation, oxidative N-dealkylation, and the reduction of the carbonyl group to form reduced haloperidol.[2]

The reduction of haloperidol to its alcohol metabolite, reduced haloperidol, is a reversible reaction primarily catalyzed by the cytochrome P450 enzyme, CYP3A4.[3][4] While CYP3A4 is the major enzyme involved in this reduction, CYP2D6 can also influence this metabolic pathway.[2] Conversely, the back-oxidation of reduced haloperidol to haloperidol is also mediated by CYP3A4.[1]

Further metabolism of both haloperidol and reduced haloperidol can lead to the formation of potentially neurotoxic pyridinium (B92312) metabolites, HPP+ and RHPP+ respectively, a process also catalyzed by CYP3A4, CYP3A5, and CYP3A7.[5]

Quantitative Pharmacology: Receptor Binding Profiles

The primary mechanism of action of haloperidol, leading to both its antipsychotic effects and EPS, is its high-affinity antagonism of the dopamine D2 receptor.[6] Reduced haloperidol, however, displays a significantly different receptor binding profile.

| Compound | Receptor | Binding Affinity (Ki, nM) | Reference(s) |

| Haloperidol | Dopamine D2 | 0.517 - 2.84 | [7][8] |

| Dopamine D2 | 2.8 | [9] | |

| Sigma-1 | 2.8 | [9] | |

| Serotonin 5-HT2A | High Affinity (ED50 = 2.6 mg/kg) | [6] | |

| Reduced Haloperidol | Dopamine D2 | 239 (85-fold lower than Haloperidol) | [9] |

| Dopamine D2 | 31 | [10] | |

| Sigma-1 | 1.4 | [10] |

Table 1: Comparative Receptor Binding Affinities of Haloperidol and Reduced Haloperidol.

As indicated in Table 1, reduced haloperidol has a substantially lower affinity for the dopamine D2 receptor compared to haloperidol.[9][10] This suggests that at clinically relevant concentrations, its direct contribution to D2 receptor blockade, and by extension to the primary mechanism of EPS, is likely to be minimal. Interestingly, reduced haloperidol retains a high affinity for the sigma-1 receptor, comparable to that of haloperidol.[9][10] The functional implications of this high sigma-1 affinity in the context of EPS are yet to be fully elucidated.

Experimental Protocols